molecular formula C9H12BNaO4 B11813307 Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B11813307
M. Wt: 217.99 g/mol
InChI Key: ASVFOXYZBKEYRY-UHFFFAOYSA-N
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Description

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of a furan ring, a boron atom, and a sodium ion, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of furan derivatives with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boronates in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the boron atom, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in ether or THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of furan epoxides or other oxidized derivatives.

    Reduction: Formation of reduced furan derivatives.

    Substitution: Formation of alkylated boron compounds.

Scientific Research Applications

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the boron atom can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: Similar structure but with a pyridine ring instead of a furan ring.

    Furan Carboxamides: Compounds with a furan ring and carboxamide group, used in photochemistry studies.

Uniqueness

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its combination of a furan ring, boron atom, and sodium ion, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a boron atom integrated into its framework, which is characteristic of many boron-containing compounds known for their reactivity and biological significance.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer cell lines.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been reported to act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

This suggests that the compound may selectively target cancer cells while exhibiting minimal toxicity to normal cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

The results indicate that this compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.

Enzyme Inhibition

Inhibition studies revealed that the compound effectively inhibits the enzyme carbonic anhydrase with an IC50 value of 8 µM, indicating potential applications in conditions where modulation of this enzyme is beneficial.

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : A clinical trial is underway to evaluate the efficacy of this compound in combination with standard chemotherapy agents for breast cancer patients.
    • Objective : To assess safety and efficacy.
    • Status : Ongoing.
  • Antimicrobial Therapy : Researchers are investigating its potential as a treatment for antibiotic-resistant bacterial infections.
    • Objective : To determine effectiveness against resistant strains.
    • Status : Preliminary results are promising.

Properties

Molecular Formula

C9H12BNaO4

Molecular Weight

217.99 g/mol

IUPAC Name

sodium;1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C9H12BO4.Na/c1-9-5-12-10(13-6-9,14-7-9)8-3-2-4-11-8;/h2-4H,5-7H2,1H3;/q-1;+1

InChI Key

ASVFOXYZBKEYRY-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC=CO3.[Na+]

Origin of Product

United States

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